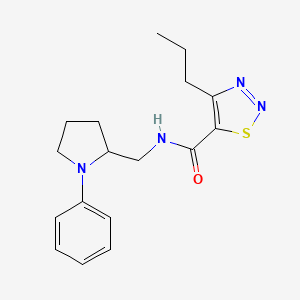

N-((1-phenylpyrrolidin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[(1-phenylpyrrolidin-2-yl)methyl]-4-propylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4OS/c1-2-7-15-16(23-20-19-15)17(22)18-12-14-10-6-11-21(14)13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYAIJIGXFSTSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NCC2CCCN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-phenylpyrrolidin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The thiadiazole ring can be introduced through a cyclization reaction involving thiosemicarbazide and an appropriate carboxylic acid derivative. The final step involves coupling the pyrrolidine and thiadiazole intermediates through a carboxamide linkage, often using coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .

Chemical Reactions Analysis

Types of Reactions

N-((1-phenylpyrrolidin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the pyrrolidine ring or the thiadiazole ring, depending on the conditions and reagents used.

Reduction: Reduction reactions can target the carboxamide group or the thiadiazole ring.

Substitution: The phenyl group on the pyrrolidine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can lead to the formation of a lactam, while reduction of the carboxamide group can yield an amine .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that thiadiazole derivatives exhibit notable antimicrobial properties. The compound may share similar characteristics due to its structural components. Thiadiazole compounds have been investigated for their ability to inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antifilarial Agents

Thiadiazole derivatives have been explored as potential macrofilaricides for treating human filarial infections, including lymphatic filariasis and onchocerciasis. Studies have shown that related compounds can effectively reduce adult worm burdens in vivo, making them candidates for further development as antifilarial agents .

Pharmacological Studies

Mechanism of Action

The pharmacological activities of thiadiazole derivatives often involve interference with microbial metabolism or cell wall synthesis. For instance, compounds with similar structures have been shown to disrupt metabolic pathways in pathogens, leading to their death or inhibition .

Pharmacokinetics and Bioavailability

Research into the pharmacokinetics of related thiadiazole compounds indicates that modifications can enhance their bioavailability and stability in biological systems. For example, certain substitutions on the thiadiazole ring have been linked to improved solubility and metabolic stability .

Case Studies

Mechanism of Action

The mechanism of action of N-((1-phenylpyrrolidin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with neurotransmitter receptors, while the thiadiazole ring can modulate enzyme activity. These interactions can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Groups

The table below summarizes key structural differences between the target compound and analogs from the literature:

Key Comparative Insights

Heterocycle Core

- The target compound’s 1,2,3-thiadiazole core is less common in medicinal chemistry compared to 1,3,4-thiadiazole (e.g., and ) or thiazole (). The 1,2,3-thiadiazole’s electron-deficient nature may influence reactivity or binding to biological targets .

- Compounds with 1,3,4-thiadiazole () often exhibit enhanced metabolic stability due to steric protection of the sulfur atom .

Substituent Effects

- The (1-phenylpyrrolidin-2-yl)methyl group in the target compound combines aromaticity and a flexible pyrrolidine ring, which may improve CNS penetration compared to the 4-fluorophenyl group in , which adds polarity via fluorine .

Functional Group Impact

- Carboxamide vs. Thiourea : The target compound’s carboxamide group () supports hydrogen bonding with biological targets, while the thiourea in offers stronger electron-withdrawing effects but reduced metabolic stability .

- The ketone in ’s pyrrolidine ring may reduce conformational flexibility compared to the unmodified pyrrolidine in the target compound .

Research Implications

- The phenylpyrrolidine moiety may enhance interactions with CNS targets (e.g., dopamine or serotonin receptors).

- The 1,2,3-thiadiazole core could confer unique selectivity compared to 1,3,4-thiadiazole analogs, which are often explored as kinase inhibitors or antimicrobial agents .

Biological Activity

N-((1-phenylpyrrolidin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

The molecular formula of N-((1-phenylpyrrolidin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is with a molecular weight of 301.4 g/mol. Its structure includes a thiadiazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉N₃OS |

| Molecular Weight | 301.4 g/mol |

| CAS Number | 1208434-75-6 |

The compound's biological activity is largely attributed to its interaction with various biological targets. Thiadiazole derivatives are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The specific mechanisms include:

- Antimicrobial Activity : Thiadiazole derivatives have demonstrated efficacy against a range of pathogens by disrupting cellular processes.

- CNS Activity : Some derivatives have shown the ability to cross the blood-brain barrier, indicating potential applications in treating neurological disorders.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease pathways, contributing to its therapeutic effects.

Biological Activity Studies

Several studies have investigated the biological activity of thiadiazole derivatives similar to N-((1-phenylpyrrolidin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide. Below are key findings:

Antimicrobial Efficacy

A study on substituted thiadiazoles revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Neuropharmacological Effects

Research indicated that certain thiadiazole compounds exhibit neuroprotective effects in models of neurodegeneration. These compounds were shown to reduce oxidative stress and inflammation in neuronal cells.

Case Study: Efficacy Against Filarial Infections

A related compound was tested for its efficacy against filarial infections. It demonstrated substantial reduction in adult worm motility and burden in vivo when administered at appropriate dosages (30 mg/kg orally) .

Safety and Toxicity

Preliminary toxicological evaluations suggest that while the compound exhibits promising biological activity, it may also present CNS-related side effects at higher doses. Further studies are required to assess the safety profile comprehensively.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-((1-phenylpyrrolidin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, and how do reaction conditions influence yield?

- Methodology : The compound’s synthesis involves multi-step reactions, including thiadiazole ring formation and carboxamide coupling. Key steps include:

- Use of POCl₃ for cyclization of thiosemicarbazide derivatives at 90°C under reflux (3 hours), followed by pH adjustment (8–9) with ammonia to precipitate intermediates .

- Carboxamide coupling via N,N-dimethylformamide (DMF) as a solvent, with K₂CO₃ as a base and RCH₂Cl (alkyl halides) for alkylation at room temperature .

- Critical parameters : Temperature control during cyclization, solvent polarity (DMF vs. DMSO/water mixtures), and base selection (e.g., K₂CO₃ vs. DBU) significantly affect yield and purity.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

- Methodology :

- X-ray crystallography : Resolve crystal structures to confirm the thiadiazole-pyrrolidine linkage and substituent orientation (e.g., propyl group position) .

- NMR spectroscopy : Analyze ¹H and ¹³C NMR shifts to verify the absence of undesired tautomers (e.g., thione vs. thiol forms in thiadiazole rings) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .

Q. What are the stability profiles of the thiadiazole ring under varying pH and temperature conditions?

- Methodology :

- Conduct accelerated stability studies in buffers (pH 1–13) at 40–60°C for 4 weeks. Monitor degradation via HPLC and identify byproducts (e.g., ring-opened thiols or disulfides) .

- Use FTIR to detect changes in S–N and C–S vibrational bands, indicating ring instability .

Advanced Research Questions

Q. How do steric and electronic effects of the 1-phenylpyrrolidin-2-ylmethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Perform DFT calculations to map electron density distributions across the pyrrolidine and thiadiazole moieties. Compare with experimental reactivity in SN2 reactions (e.g., alkylation with methyl iodide) .

- Use Hammett plots to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with reaction rates .

Q. What strategies resolve contradictions in reported bioactivity data across studies, such as conflicting IC₅₀ values in enzyme inhibition assays?

- Methodology :

- Assay standardization : Compare buffer systems (e.g., Tris-HCl vs. phosphate) and enzyme sources (recombinant vs. native) to identify variability .

- Molecular docking : Model interactions between the compound and enzyme active sites (e.g., cytochrome P450 isoforms) to explain potency differences .

- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or systematic biases .

Q. How can the compound’s pharmacokinetic properties (e.g., metabolic stability, CYP inhibition) be improved through structural modifications?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.